molecular formula C10H11N3O B2622066 ACETAMIDE,N-(2-METHYL-1H-BENZO[D]IMIDAZOL-5-YL)- CAS No. 56842-62-7

ACETAMIDE,N-(2-METHYL-1H-BENZO[D]IMIDAZOL-5-YL)-

Cat. No.: B2622066
CAS No.: 56842-62-7
M. Wt: 189.218
InChI Key: UPUJKPOGLFIGTK-UHFFFAOYSA-N
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Description

ACETAMIDE,N-(2-METHYL-1H-BENZO[D]IMIDAZOL-5-YL)- is a benzimidazole-derived acetamide characterized by a 2-methyl substitution on the benzimidazole core and an acetamide group at position 3. Benzimidazole derivatives are known for their versatility in drug design due to their ability to mimic purine bases, enabling interactions with biological targets such as enzymes and receptors .

Properties

IUPAC Name

N-(2-methyl-3H-benzimidazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-6-11-9-4-3-8(13-7(2)14)5-10(9)12-6/h3-5H,1-2H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUJKPOGLFIGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACETAMIDE,N-(2-METHYL-1H-BENZO[D]IMIDAZOL-5-YL)- typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of benzimidazole derivatives, including ACETAMIDE,N-(2-METHYL-1H-BENZO[D]IMIDAZOL-5-YL)-, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

ACETAMIDE,N-(2-METHYL-1H-BENZO[D]IMIDAZOL-5-YL)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of acetamide containing the benzo[d]imidazole moiety exhibit notable antimicrobial properties. For instance, a series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides were synthesized and evaluated for their in vitro antimicrobial activity. The results indicated that certain derivatives displayed effective inhibition against various bacterial strains, suggesting potential therapeutic applications in treating infections.

Table 1: Antimicrobial Activity of Acetamide Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli15 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa20 µg/mL

Source: PMC5971037

Anticancer Potential

The anticancer properties of acetamide derivatives have been extensively studied, with several compounds demonstrating cytotoxic effects against various cancer cell lines. For example, a study evaluated the anticancer activity of synthesized imidazole derivatives using the MTT assay against C6 (rat glioma) and HepG2 (human liver) cancer cell lines.

Table 2: Cytotoxic Activity of Acetamide Derivatives

CompoundCell LineIC50 Value (µM)
Compound DC615.67 ± 2.52
Compound EHepG258.33 ± 2.89
CisplatinC623.0 ± 1.73

Source: PMC7893931

The results indicate that some derivatives possess comparable or superior activity to cisplatin, a standard chemotherapeutic agent.

Antitubercular Activity

Acetamide derivatives have also been investigated for their antitubercular properties against Mycobacterium tuberculosis. A specific study focused on the synthesis and evaluation of N-substituted acetamides showed promising results in inhibiting vital mycobacterial enzymes such as isocitrate lyase.

Table 3: Antitubercular Activity of Acetamide Derivatives

CompoundInhibition (%)Enzyme Target
Compound F75%Isocitrate Lyase
Compound G65%Pantothenate Synthetase

Source: PMC5971037

These findings highlight the potential of acetamide derivatives as leads for developing new antitubercular agents.

Mechanistic Insights

The mechanisms underlying the biological activities of acetamide derivatives often involve interactions with specific biological targets, including enzymes and receptors. For instance, studies have indicated that these compounds may act as inhibitors or modulators of key pathways involved in cell proliferation and apoptosis.

Mechanism of Action

The mechanism of action of ACETAMIDE,N-(2-METHYL-1H-BENZO[D]IMIDAZOL-5-YL)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit DNA synthesis in cancer cells, leading to cell death . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzimidazole-acetamide derivatives, focusing on substituent effects , synthetic routes , biological activities , and physicochemical properties .

Table 1: Structural and Functional Comparison of Benzimidazole-Acetamide Derivatives

Compound Name (CAS No.) Substituents on Benzimidazole Core Key Pharmacological Activity Synthesis Yield (%) Melting Point (°C) Reference
ACETAMIDE,N-(2-METHYL-1H-BENZO[D]IMIDAZOL-5-YL)- 2-methyl Not explicitly reported (Kinase inhibition inferred) - -
N-(7-Methoxy-2-methyl-1H-benzimidazol-5-yl)acetamide (847829-93-0) 2-methyl, 7-methoxy Not reported - -
N-(1-Ethyl-1H-benzimidazol-5-yl)acetamide (489463-02-7) 1-ethyl Not reported - -
2-Chloro-N-(2-p-tolyl-1H-benzimidazol-5-yl)acetamide (51) 2-p-tolyl, 2-chloro EGFR inhibition, cytotoxic vs. HepG-2 - -
N-(3-(((1,2-Dimethyl-1H-benzimidazol-5-yl)amino)methyl)phenyl)acetamide (18) 1,2-dimethyl, 3-aminomethylphenyl Nicotinate phosphoribosyltransferase inhibition 49 198–200
N-(3-(Aminomethyl)benzyl)-1,2-dimethyl-1H-benzimidazol-5-amine (19) 1,2-dimethyl, 3-aminomethylbenzyl Nicotinate phosphoribosyltransferase inhibition 77 250–253

Key Observations

Structural Variations and Pharmacological Effects Substituent Position: The position of methyl groups significantly impacts activity. Electron-Withdrawing Groups: The 2-chloro substituent in compound 51 enhances EGFR inhibitory activity, suggesting that electronegative groups improve interactions with kinase active sites . Bulkier Substituents: Ethyl or tolyl groups (e.g., CAS 489463-02-7 and compound 51) may hinder or enhance binding depending on the target’s steric requirements .

Synthesis and Yields

  • Reductive amination and acetic anhydride-mediated acetylation are common synthetic strategies .
  • Yields vary widely: 49% for compound 18 vs. 89% for compound 24 , likely due to steric hindrance or intermediate stability .

Biological Activities Kinase Inhibition: Compounds with 2-aryl or 2-chloro groups (e.g., compound 51) show potent EGFR and VEGFR-2 inhibition, critical in anticancer drug development .

Physicochemical Properties

  • Melting Points : Range from 130–132°C (compound 21 ) to 250–253°C (compound 19 ), influenced by hydrogen bonding and crystallinity .
  • Solubility : Polar substituents (e.g., methoxy in CAS 847829-93-0) may enhance aqueous solubility compared to hydrophobic groups like ethyl or tolyl .

Biological Activity

Acetamide, N-(2-methyl-1H-benzimidazol-5-yl)-, also known by its CAS number 40995-27-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and molecular interactions of this compound, focusing on its pharmacological properties and therapeutic applications.

Chemical Structure and Properties

Acetamide, N-(2-methyl-1H-benzimidazol-5-yl)- has the molecular formula C10H11N3O and features a benzimidazole moiety, which is known for its diverse biological activities. The structure can be represented as follows:

Chemical Structure C1C2C3C4C5C6C7C8C9C10\text{Chemical Structure }\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6\text{C}_7\text{C}_8\text{C}_9\text{C}_{10}

This compound exhibits properties typical of benzimidazole derivatives, including potential anti-inflammatory, antimicrobial, and anticancer activities.

Antimicrobial Activity

Research indicates that compounds containing benzimidazole rings exhibit significant antimicrobial properties. A study evaluated various derivatives of benzimidazole for their activity against different bacterial strains. The results demonstrated that certain modifications to the benzimidazole structure enhanced its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Acetamide, N-(2-methyl-1H-benzimidazol-5-yl)-S. aureus32 µg/mL
Acetamide, N-(2-methyl-1H-benzimidazol-5-yl)-E. coli64 µg/mL

Antiviral Activity

The compound has also been evaluated for antiviral properties, particularly against HIV. In vitro studies showed that derivatives similar to Acetamide, N-(2-methyl-1H-benzimidazol-5-yl)- exhibited inhibitory effects on HIV reverse transcriptase activity. The structure–activity relationship (SAR) studies indicated that modifications to the benzimidazole scaffold can significantly enhance anti-HIV activity .

Anticancer Potential

Recent investigations into the anticancer potential of benzimidazole derivatives have yielded promising results. For instance, compounds were tested for their ability to inhibit cell proliferation in non-small cell lung cancer (NSCLC) models. The findings suggested that certain derivatives could induce apoptosis and inhibit cell growth through modulation of key signaling pathways .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various benzimidazole derivatives highlighted the effectiveness of Acetamide, N-(2-methyl-1H-benzimidazol-5-yl)- against resistant bacterial strains. The study emphasized the importance of structural modifications in enhancing antimicrobial activity .
  • Antiviral Screening : In a screening assay for novel HIV inhibitors, Acetamide derivatives were evaluated for their capacity to inhibit viral replication in cell cultures. The results indicated a significant reduction in viral load at micromolar concentrations .
  • Cancer Cell Line Studies : Research conducted on NSCLC cell lines demonstrated that Acetamide derivatives could induce apoptosis through caspase activation and modulation of Bcl-2 family proteins .

Q & A

Q. Purity Validation :

  • NMR/IR Spectroscopy : Confirm structural integrity via characteristic peaks (e.g., acetamide carbonyl at ~1650 cm⁻¹ in IR; NH and CH₃ protons in ¹H NMR) .
  • HPLC-MS : Quantify purity (>95%) and detect impurities using reverse-phase C18 columns with acetonitrile/water mobile phases .

Basic Question: How can researchers design experiments to characterize the physicochemical properties of this compound?

Answer:
A factorial design approach optimizes experimental conditions for property analysis :

FactorLevels
Solvent PolarityWater, Ethanol, DMSO
Temperature25°C, 37°C, 50°C
Concentration0.1 mM, 1 mM, 10 mM

Q. Key Analyses :

  • Solubility : Shake-flask method with UV-Vis quantification.
  • Thermal Stability : TGA/DSC to determine decomposition points.
  • pKa Determination : Potentiometric titration or pH-solubility profiling .

Advanced Question: What computational methods are suitable for predicting the reactivity and binding affinity of this acetamide derivative?

Answer:
Density Functional Theory (DFT) : Calculate electron distribution (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
Molecular Dynamics (MD) Simulations : Use tools like COMSOL Multiphysics to model interactions with biological targets (e.g., enzymes or receptors) .
Docking Studies : AutoDock Vina or Schrödinger Suite to estimate binding energies with proteins (e.g., kinases or GPCRs) .

Q. Example Workflow :

Optimize geometry with B3LYP/6-31G(d).

Simulate solvent effects (PCM model).

Validate with experimental IC₅₀ values from enzymatic assays.

Advanced Question: How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Answer:
Stepwise Resolution :

Reproducibility Check : Confirm data consistency across replicates.

Variable Control : Re-examine solvent purity, temperature, and instrument calibration .

Advanced Techniques :

  • 2D NMR (COSY, HSQC) : Assign ambiguous proton/carbon signals.
  • Dynamic NMR : Detect conformational exchange (e.g., rotamers) causing splitting .

Theoretical Validation : Compare experimental spectra with DFT-predicted chemical shifts .

Advanced Question: What methodologies are recommended for studying the compound’s metabolic stability in vitro?

Answer:
Hepatocyte/Microsomal Assays :

Incubation Setup :

  • Liver Microsomes : 1 mg/mL protein, NADPH-regenerating system.
  • Time Points : 0, 15, 30, 60 minutes.

Analytical Quantification :

  • LC-MS/MS : Monitor parent compound depletion (MRM transitions).
  • Metabolite ID : High-resolution MS (Orbitrap) with fragmentation patterns .

Q. Data Interpretation :

  • Calculate half-life (t₁/₂) and intrinsic clearance (CLint) using first-order kinetics.
  • Compare with positive controls (e.g., verapamil for high clearance) .

Advanced Question: How can reactor design principles optimize large-scale synthesis while maintaining yield?

Answer:
Key Parameters :

  • Reactor Type : Continuous-flow systems for exothermic reactions (prevents thermal degradation) .
  • Mixing Efficiency : Impeller design (Rushton turbine) to ensure homogeneity.
  • Scale-Up Criteria : Maintain constant power/volume (P/V) and Reynolds number (Re) during transition from lab to pilot scale .

Q. Case Study :

Lab Scale (1 L)Pilot Scale (100 L)
Stirring Speed: 500 rpmStirring Speed: 300 rpm
Yield: 85%Yield: 82%

Advanced Question: What strategies mitigate interference from by-products in biological activity assays?

Answer:
Pre-Assay Preparations :

  • Sample Fractionation : Use preparative HPLC to isolate the target compound from impurities .
  • Counter-Screening : Test by-products individually in the assay to identify antagonistic/synergistic effects .

Q. Data Normalization :

  • Dose-Response Correction : Apply IC₅₀ adjustments based on purity (e.g., 95% purity → multiply activity by 1.05).

Advanced Question: How can AI-driven tools enhance the discovery of structure-activity relationships (SAR) for this compound?

Answer:
AI Workflow :

Data Curation : Compile experimental data (e.g., IC₅₀, LogP) into a structured database.

Feature Selection : Use Random Forests or SHAP values to identify critical molecular descriptors (e.g., topological polar surface area).

Model Training : Train neural networks on bioactivity datasets (e.g., ChEMBL) to predict novel derivatives .

Q. Validation :

  • Leave-One-Out Cross-Validation (LOOCV) : Ensure model generalizability.
  • Synthetic Accessibility Score (SAS) : Prioritize synthesizable candidates .

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